molecular formula C5H8N4O2 B1312716 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1142201-78-2

6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1312716
M. Wt: 156.14 g/mol
InChI Key: FJTQFNMCDOXSTE-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure using techniques like X-ray crystallography, NMR, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of the reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, redox potential).


Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • Synthesis and Structural Studies : 6-Hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione and its derivatives have been a focal point in chemical synthesis studies. For instance, reactions involving this compound have led to the formation of thietanyl derivatives, highlighting its potential in the synthesis of complex molecules. Notably, the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane gave 6-methyl-N-thietan-3-ylpyrimidine-2,4(1H,3H)-dione. Further reactions and structural analysis, like X-ray analysis, confirmed the formation of specific derivatives, illustrating the compound's utility in chemical synthesis and structural elucidation (Kataev et al., 2018), (Kataev et al., 2013).

Biological and Pharmacological Properties

  • Pharmacological Effects : Derivatives of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione have shown promising pharmacological activities. For example, certain synthesized compounds demonstrated notable hypotensive activity, indicating the compound's potential in developing new therapeutic agents (Kataev et al., 2014).

  • Biochemical Applications : The compound and its derivatives also play a role in biochemical studies, particularly concerning oxidative stress and free radical oxidation. Studies indicated that new derivatives of pyrimidine-2,4(1H,3H)-diones could enhance the body's adaptive capabilities and provide protective effects under extreme conditions, underlining their importance in biochemical and medicinal research (Meshcheryakova et al., 2022).

Crystallography and Material Science

  • Crystal Structure and Material Science : Investigations into the crystal structures of complexes involving 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have provided insights into their potential applications in material science and crystallography. For example, studies on cocrystals involving these compounds revealed intricate hydrogen-bond-based synthon motifs, showcasing their relevance in understanding molecular interactions and designing materials with specific properties (Gerhardt & Egert, 2015).

Safety And Hazards

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Future Directions

This involves a discussion of potential future research directions, like new synthetic methods, applications, or derivatives of the compound.


Please note that the availability of this information depends on how much research has been done on the compound. For a less-studied compound, much of this information may not be available. It’s also important to consult multiple sources and critically evaluate the information, as different sources may have slightly different data.


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properties

IUPAC Name

6-hydrazinyl-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-9-4(10)2-3(8-6)7-5(9)11/h2,8H,6H2,1H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTQFNMCDOXSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901226214
Record name 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione

CAS RN

1142201-78-2
Record name 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture containing 10.0 g (62.28 mmol) of 6-chloro-3-methyluracil in 200 ml of ethanol was added 13.70 ml (436.50 mmol) of hydrazine. The mixture was heated to 75° C. under a nitrogen atmosphere overnight. The solids were filtered, washed with ethanol and dried to afford 9.70 g (99.74%) of product as a pale yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step Two
Yield
99.74%

Synthesis routes and methods II

Procedure details

Hydrazine hydrate (12.7 ml) was added to a suspension 6-chloro-3-methyl-2,4(1H,3H)-pyrimidinedione (10 g) in ethanol (190 ml). The mixture was heated at 75° C. for 40 hours, cooled to room temperature. The yellow solid precipitated was filtered and dried give the subtitle compound (8.5 g). Mass: 156.76 (M+H).
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AB Samel, NR Pai - J Chem Pharm Res, 2010 - academia.edu
In the present investigation, a series of uracil formazans (5a-r) were synthesized by condensation of schiff base (4a-c) and diazonium salt of various substituted aromatic amines. The …
Number of citations: 38 www.academia.edu
YH Al-Araji, JK Shneine, AA Ahmed - International Journal of Research in …, 2015 - Citeseer
Formazans was first synthesized over a century ago, but still attract attention of chemists, biologists, technologists and other specialists. In recent years, antiviral, anti-inflammatory, anti-…
Number of citations: 24 citeseerx.ist.psu.edu

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